molecular formula C11H14O3 B13016915 4-Isopropyl-3-methoxybenzoic acid

4-Isopropyl-3-methoxybenzoic acid

Cat. No.: B13016915
M. Wt: 194.23 g/mol
InChI Key: VXVVGKRRQNSMLE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Isopropyl-3-methoxybenzoic acid typically involves a Friedel-Crafts alkylation reaction. One common method includes the reaction of methyl 3,5-dimethoxybenzoate with isopropanol in the presence of a sulfuric acid solution and chlorosulfonic acid. The reaction proceeds through the conversion of methyl 3,5-dimethoxybenzoate to 3,5-dimethoxybenzoic acid, followed by alkylation with isopropanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and isopropyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Isopropyl-3-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the isopropyl group, making it less hydrophobic and altering its reactivity.

    3,5-Dimethoxybenzoic acid: Contains two methoxy groups, which significantly affect its chemical properties and reactivity.

    4-Isopropylbenzoic acid:

Uniqueness

The combination of these groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-methoxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-7(2)9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

VXVVGKRRQNSMLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)OC

Origin of Product

United States

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